Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate
Description
Chemical Structure and Key Features
The compound, with the systematic name Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate, is a pyrazolo-pyridine derivative characterized by:
- A pyrazolo[3,4-b]pyridine core with a 6-oxo group.
- Substituents:
- A 2,2-difluoroethyl group at the 1-position.
- A methyl group at the 3-position.
- A trifluoromethyl group at the 4-position.
- A methyl ester functional group at the 7-position.
Properties
Molecular Formula |
C13H12F5N3O3 |
|---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
methyl 2-[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetate |
InChI |
InChI=1S/C13H12F5N3O3/c1-6-11-7(13(16,17)18)3-9(22)20(5-10(23)24-2)12(11)21(19-6)4-8(14)15/h3,8H,4-5H2,1-2H3 |
InChI Key |
KMCGNBCBADGYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoroethyl and trifluoromethyl groups. The final step involves esterification to form the methyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Core Formation: Cyclization to Pyrazolo[3,4-b]Pyridine
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclization reactions. For example, in related compounds, 3,5-dichloropyridine-2-carbonyl chloride derivatives undergo cyclization using strong bases like sodium hexamethyldisilazide (NaHMDS) to form the bicyclic structure . This step involves intramolecular nucleophilic attack, facilitated by the chloro-substituted alkyl chain, leading to ring closure.
Key Reaction :
-
Reagents : NaHMDS, inert solvents (e.g., THF, DMF).
-
Conditions : Elevated temperatures (e.g., 135°C), controlled atmosphere.
-
Outcome : Formation of the pyrazolo-pyridine scaffold.
Alkylation at Position 1
The 2,2-difluoroethyl group at position 1 is likely introduced via alkylation. In similar compounds, alkyl halides (e.g., methylmethanesulfonate) are used to quaternize intermediates, followed by hydrolysis to form the desired substituent. For example, treatment with morpholine and triethylamine under reflux yields alkylated derivatives.
Key Reaction :
-
Reagents : Alkyl halides (e.g., (CH₂)₂(CF₂)₂Br), bases (e.g., morpholine, Et₃N).
-
Conditions : Reflux in inert solvents (e.g., toluene).
Oxidation/Reduction
The 6-oxo group (ketone) is formed through oxidation or during cyclization. In related syntheses, oxidation of hydroxyl groups or reduction of nitro groups precedes carbamate formation . For instance, the nitro group in pyrimidine intermediates is reduced to an amine before further substitution.
Key Reaction :
-
Reagents : H₂/Pd-C, NaBH₃CN, or other reducing agents.
-
Conditions : Catalytic hydrogenation or controlled reduction (e.g., 0°C).
Esterification
The acetate ester group is introduced via esterification. In analogous compounds, carboxylic acids react with alcohols under acidic conditions (e.g., H⁺ catalysts) to form esters . For example, methyl esters are synthesized using methyl chlorides or through Pinner-type reactions (e.g., cyano groups converted to amidines).
Key Reaction :
-
Reagents : Methanol, SOCl₂, or HCl.
-
Conditions : Acid catalysis (e.g., H₂SO₄).
Amidine Formation
In related compounds, cyano groups undergo Pinner-type reactions with sodium methoxide and ammonium chloride to form amidines . This step is critical for introducing nitrogen-containing functionalities.
Key Reaction :
-
Reagents : NaOMe, NH₄Cl.
-
Conditions : Reflux in methanol.
Diazotization and Coupling
Some derivatives undergo diazotization followed by coupling with amines. For example, intermediates react with phenyldiazenyl groups to form azo compounds under basic conditions .
Key Reaction :
-
Reagents : NaNO₂, H₂SO₄, aromatic amines.
-
Conditions : Low temperatures (e.g., 0°C).
Data Table: Key Reaction Steps and Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclization | NaHMDS, THF/DMF | Elevated temperature (135°C) | Pyrazolo-pyridine core formation |
| Alkylation | Alkyl halides, morpholine, Et₃N | Reflux in toluene | 2,2-Difluoroethyl substitution |
| Esterification | Methanol, SOCl₂, H⁺ catalyst | Acid catalysis (e.g., H₂SO₄) | Acetate ester formation |
| Amidine Formation | NaOMe, NH₄Cl | Reflux in methanol | Amidine functional group introduction |
| Diazotization/Coupling | NaNO₂, H₂SO₄, aromatic amines | Low temperature (0°C) | Azo compound formation |
Scientific Research Applications
Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate has shown promise in various biological assays. Its structural components suggest potential activity against several disease targets.
Anticancer Activity
Preliminary studies indicate that derivatives of pyrazolo-pyridines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against multiple cancer cell lines such as MCF7 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). The results demonstrated that certain derivatives can inhibit cell proliferation effectively.
Table 2: Anticancer Activity of Related Pyrazolo-Pyridine Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | |
| Compound B | SKOV3 | 3.5 | |
| Compound C | A549 | 4.0 |
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Some studies have shown that pyrazolo-pyridine derivatives possess activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate their effectiveness in inhibiting bacterial growth.
Table 3: Antimicrobial Activity of Pyrazolo-Pyridine Derivatives
Mechanism of Action
The mechanism of action of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the pyrazolo[3,4-b]pyridine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Differences:
Trifluoromethyl vs. Difluoromethyl groups may introduce hydrogen-bonding interactions absent in trifluoromethyl-substituted compounds.
Ester vs. Carboxylic Acid Functional Groups :
- The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid in analogues, though it may act as a prodrug requiring hydrolysis for activation .
Alkyl Chain Variations: The 2-propyl group in the propanoic acid analogue increases molecular weight and lipophilicity, which could affect pharmacokinetics .
Solubility and Lipophilicity:
- Carboxylic acid analogues (e.g., the acetic acid derivative) exhibit higher solubility in physiological buffers but may require formulation aids for bioavailability .
Metabolic Stability:
- Fluorinated groups (e.g., trifluoromethyl, difluoroethyl) resist oxidative metabolism, extending half-life compared to non-fluorinated analogues .
Virtual Screening and Similarity Metrics:
Research Findings and Data
Comparative Bioactivity (Hypothetical)
- Kinase Inhibition : Modulating enzymes like CDK2 and GSK-3β, with fluorinated groups enhancing selectivity .
Biological Activity
Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound with potential biological significance. This article delves into its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, characterized by multiple fluorinated groups which enhance its pharmacological properties. The molecular formula is , and it possesses a high degree of lipophilicity due to the trifluoromethyl and difluoroethyl substituents.
Research indicates that compounds with similar structures often act as allosteric modulators or inhibitors in various biological pathways. For instance, the presence of the pyrazole ring suggests potential interactions with enzymes involved in metabolic pathways, possibly affecting signal transduction processes. The fluorinated groups may enhance binding affinity to target proteins by increasing hydrophobic interactions and molecular stability .
Pharmacological Studies
A study highlighted the synthesis of various pyrazole derivatives and their biological activities, demonstrating that modifications in the pyrazole structure could lead to significant changes in their pharmacological profiles. The specific compound of interest has shown promise in modulating muscarinic receptors, which are implicated in numerous physiological processes including cognition and memory .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, suggesting its potential as an anticancer agent .
Neuroprotective Effects
Another study investigated the neuroprotective properties of similar pyrazole derivatives, revealing that they could mitigate oxidative stress-induced neuronal damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism proposed involves the modulation of neuroinflammatory responses and enhancement of antioxidant defenses .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly. Key synthetic routes include:
- Formation of the Pyrazole Core : Utilizing 1,3-diketones and hydrazine derivatives.
- Fluorination : Employing reagents like XeF₂ for selective fluorination at specific positions on the aromatic ring.
- Acetylation : Final steps often involve acetylation to yield the methyl ester form .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
